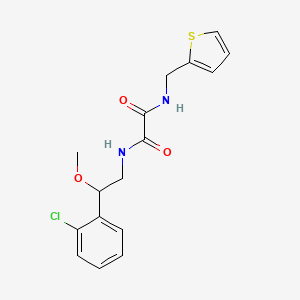
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, also known as AICAR, is a nucleoside analogue that has been widely studied for its potential therapeutic applications. AICAR is a potent activator of AMP-activated protein kinase (AMPK), which plays a critical role in regulating cellular energy metabolism.
作用机制
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide activates AMPK, which is a key regulator of cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and plays a critical role in maintaining cellular homeostasis. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide mimics the effects of AMP on AMPK, leading to increased glucose uptake and fatty acid oxidation, as well as decreased protein synthesis and cell growth.
Biochemical and Physiological Effects:
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, decreased lipid synthesis, and increased fatty acid oxidation. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been shown to have a number of beneficial effects on skeletal muscle cells, including increased glucose uptake and improved insulin sensitivity.
实验室实验的优点和局限性
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ability to activate AMPK and mimic the effects of cellular stress. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide can be used to study the effects of AMPK activation on cellular metabolism and signaling pathways. However, 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has some limitations, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.
未来方向
There are several future directions for research on 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, including its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide could be used to develop new drugs for these diseases, as well as to study the effects of AMPK activation on cellular metabolism and signaling pathways. Future research could also focus on developing new methods for the synthesis of 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide that are more efficient and cost-effective.
合成方法
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide can be synthesized by reacting 4-amino-1-isopropyl-1H-pyrazole-5-carboxamide with glycolic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ammonium hydroxide to yield 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide. The synthesis of 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide is a multi-step process that requires expertise in organic chemistry.
科学研究应用
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which could potentially be used to treat type 2 diabetes. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
属性
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-6(2)13-8(7(10)5-12-13)9(15)11-3-4-14/h5-6,14H,3-4,10H2,1-2H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVAGMBQDQLDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

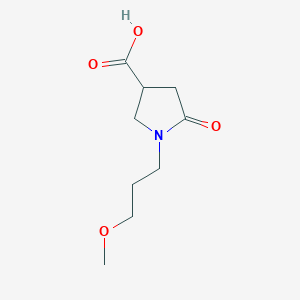

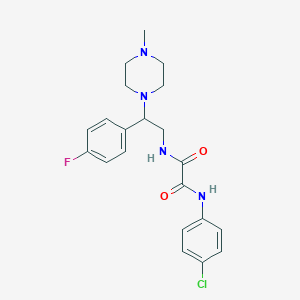
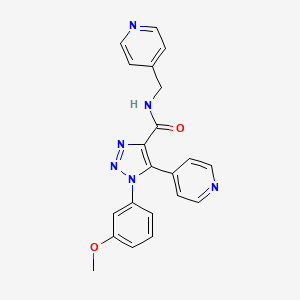
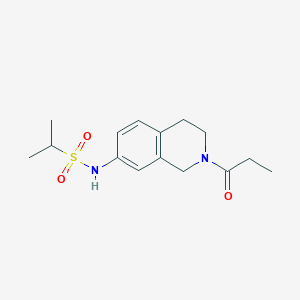
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one](/img/structure/B2799001.png)
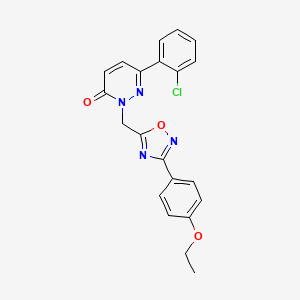
![1-butyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2799005.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2799007.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2799009.png)
![2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide](/img/structure/B2799010.png)
![(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2799012.png)
